Boc-Ser-OBzl

Catalog No.
S679872
CAS No.
59524-02-6
M.F
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
C5H11NO2S
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser-OBzl

CAS Number

59524-02-6

Product Name

Boc-Ser-OBzl

IUPAC Name

benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
C5H11NO2S

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1

InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

Solubility

0.33 M
32.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 4.8
Soluble in water; Insoluble in ether
Soluble (in ethanol)

Synonyms

DL-METHIONINE;methionine;59-51-8;Racemethionine;Acimetion;Banthionine;Lobamine;Mertionin;Cynaron;Dyprin;Meonine;Metione;Neston;Urimeth;Methionine,DL-;Pedameth;DL-2-Amino-4-(methylthio)butanoicacid;H-DL-Met-OH;Methilonin;DL-Methioninum;MethionineDL-;(+-)-Methionine;Methionine,amorphous;NSC9241;2-amino-4-(methylthio)butanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC1=CC=CC=C1
  • Boc protecting group: The tert-Butyloxycarbonyl (Boc) group is a protecting group commonly used in peptide synthesis. It safeguards the N-terminus (amino end) of the serine residue during reactions involving other parts of the molecule [].
  • Serine amino acid: Serine (Ser) is a naturally occurring amino acid found in proteins. It plays various roles in biological processes, including protein structure and enzyme function.
  • Benzyl ester protecting group: The Benzyl (OBzl) group protects the C-terminus (carboxyl end) of the serine residue. Similar to the Boc group, it allows for selective modification at other sites of the molecule [].

Here are some potential scientific research applications of Boc-Ser-OBzl:

  • Peptide Synthesis: Boc-Ser-OBzl can be used as a building block in the synthesis of peptides containing serine. The protecting groups ensure the selective formation of the desired peptide bond while preventing unwanted side reactions [].
  • Enzyme Substrate Analogue: Due to its structural similarity to natural substrates, Boc-Ser-OBzl can be used as an analogue to study the activity of serine proteases, a class of enzymes that cleave peptide bonds at serine residues. By analyzing the interaction between Boc-Ser-OBzl and the enzyme, researchers can gain insights into enzyme function and develop new drugs that target these enzymes [].
  • Model Compound for Bioorganic Chemistry: Boc-Ser-OBzl serves as a model compound for studying various aspects of bioorganic chemistry, the field that explores the chemistry of biological molecules. Researchers can use it to investigate protecting group strategies, peptide bond formation mechanisms, and the reactivity of serine residues in different contexts [].

Boc-Ser-OBzl, also known as N-tert-butoxycarbonyl-L-serine benzyl ester, is a compound with the molecular formula C₁₅H₂₁NO₅ and a molecular weight of 295.33 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-serine, along with a benzyl ester modification on the hydroxyl group. The Boc group is commonly used in peptide synthesis to protect amino acids during

Boc-Ser-OBzl itself doesn't have a specific mechanism of action. However, its role in peptide synthesis is crucial. The temporary protecting groups allow for the controlled assembly of amino acids in a specific order, ultimately leading to the formation of functional peptides with desired properties [].

Boc-Ser-OBzl is likely to exhibit some of the following safety hazards:

  • Irritant: May cause irritation to skin, eyes, and respiratory tract upon contact or inhalation [].
  • Harmful if swallowed: Ingestion may cause nausea, vomiting, and other gastrointestinal issues [].
  • Potential allergen: Boc-derived compounds have been reported to cause allergic reactions in some individuals.

Boc-Ser-OBzl is primarily utilized in solid-phase peptide synthesis (SPPS) where it acts as a building block for the formation of peptides. The protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid or similar reagents, to yield the free amino acid or peptide . The compound can also participate in various coupling reactions to form peptide bonds with other amino acids.

While specific biological activities of Boc-Ser-OBzl are not extensively documented, compounds containing serine residues are known to play crucial roles in protein structure and function. Serine is involved in enzyme catalysis, signaling pathways, and is a precursor for several biomolecules. The benzyl ester modification may enhance lipophilicity, potentially affecting bioavailability and interaction with biological membranes .

The synthesis of Boc-Ser-OBzl typically involves the following steps:

  • Protection of Serine: L-serine is reacted with tert-butoxycarbonyl anhydride to introduce the Boc group.
  • Formation of Benzyl Ester: The hydroxyl group of Boc-serine is then reacted with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyl ester.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain Boc-Ser-OBzl in high purity .

Boc-Ser-OBzl is primarily used in:

  • Peptide Synthesis: As a protected form of serine, it facilitates the construction of peptides by preventing undesired reactions during coupling processes.
  • Chemical Research: It serves as an intermediate for synthesizing more complex molecules in organic chemistry.
  • Pharmaceutical Development: Its derivatives might be explored for potential therapeutic applications due to their structural similarity to naturally occurring amino acids .

Studies on Boc-Ser-OBzl often focus on its interactions within peptide chains and its stability under various reaction conditions. The presence of both the Boc and benzyl groups influences its solubility and reactivity compared to unprotected serine derivatives. Understanding these interactions helps optimize conditions for peptide synthesis and improve yields .

Boc-Ser-OBzl shares structural similarities with several other compounds that feature protecting groups on serine or related amino acids. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-tert-butoxycarbonyl-L-serineContains a Boc group onlySimpler structure without benzyl ester
N-benzyl-L-serineContains a benzyl group onlyLacks the Boc protecting group
N-tert-butoxycarbonyl-L-threonineSimilar Boc protection but different amino acidDifferent side chain properties
N-tert-butoxycarbonyl-L-tyrosineSimilar structure with aromatic side chainContains phenolic hydroxyl group

Boc-Ser-OBzl's unique combination of both Boc and benzyl groups makes it particularly useful in specific synthetic routes where both protection and reactivity are required .

Physical Description

Solid
COLOURLESS CRYSTALS OR WHITE POWDER.
White crystalline platelets or powder; Characteristic aroma

XLogP3

1.7

Density

Relative density (water = 1): 1.3

Melting Point

Mp 281 ° dec.
281°C

Drug Indication

Parenteral nutrition

Pharmacology

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB26 - Methionine

Other CAS

59-51-8
33807-07-7
26062-47-5
348-67-4
63-68-3

Wikipedia

Boc-L-Serine benzyl ester

Dates

Modify: 2023-08-15

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